molecular formula C24H18N2O2 B14245413 2-Cyano-5-[4-(diphenylamino)phenyl]penta-2,4-dienoic acid CAS No. 396087-20-0

2-Cyano-5-[4-(diphenylamino)phenyl]penta-2,4-dienoic acid

Cat. No.: B14245413
CAS No.: 396087-20-0
M. Wt: 366.4 g/mol
InChI Key: GGWRNMPYTNCJIV-UHFFFAOYSA-N
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Description

2-Cyano-5-[4-(diphenylamino)phenyl]penta-2,4-dienoic acid is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is particularly notable for its role in dye-sensitized solar cells (DSSC) due to its optoelectronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-[4-(diphenylamino)phenyl]penta-2,4-dienoic acid typically involves a multi-step chemical process. One common method includes the reaction of 4-(diphenylamino)benzaldehyde with malononitrile in the presence of a base to form the intermediate compound. This intermediate is then subjected to a Knoevenagel condensation reaction with an appropriate aldehyde to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-[4-(diphenylamino)phenyl]penta-2,4-dienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Cyano-5-[4-(diphenylamino)phenyl]penta-2,4-dienoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyano-5-[4-(diphenylamino)phenyl]penta-2,4-dienoic acid primarily involves its interaction with light and subsequent electron transfer processes. In DSSC, the compound acts as a sensitizer, absorbing light and generating excited electrons. These electrons are then transferred to the conduction band of a semiconductor, facilitating the generation of electrical energy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-5-[4-(diphenylamino)phenyl]penta-2,4-dienoic acid stands out due to its extended conjugation and unique structural features, which contribute to its superior light absorption and electron transfer capabilities. This makes it a valuable compound in the development of advanced DSSC and other optoelectronic devices .

Properties

CAS No.

396087-20-0

Molecular Formula

C24H18N2O2

Molecular Weight

366.4 g/mol

IUPAC Name

2-cyano-5-[4-(N-phenylanilino)phenyl]penta-2,4-dienoic acid

InChI

InChI=1S/C24H18N2O2/c25-18-20(24(27)28)9-7-8-19-14-16-23(17-15-19)26(21-10-3-1-4-11-21)22-12-5-2-6-13-22/h1-17H,(H,27,28)

InChI Key

GGWRNMPYTNCJIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC=C(C#N)C(=O)O

Origin of Product

United States

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